Home > Products > Screening Compounds P111833 > Neuropeptide S (human)
Neuropeptide S (human) -

Neuropeptide S (human)

Catalog Number: EVT-242148
CAS Number:
Molecular Formula: C93H155N31O28S
Molecular Weight: 2187.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent endogenous neuropeptide S receptor agonist (EC50 = 9.4 nM). Increases locomotor activity and wakefulness in mice. Also reduces anxiety-like behavior in mice.
Source and Classification

Neuropeptide S is classified under neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is predominantly found in the central nervous system, particularly in the hypothalamus and brainstem. Neuropeptide S is produced from its precursor protein through enzymatic cleavage processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Neuropeptide S can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. In solid-phase peptide synthesis, amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and composition of the peptide.

For recombinant synthesis, the gene encoding Neuropeptide S is cloned into an expression vector, which is then introduced into host cells (like Escherichia coli or mammalian cells). The cells are cultured to produce the peptide, which is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) or ion-exchange chromatography .

Molecular Structure Analysis

Structure and Data

Neuropeptide S has a specific amino acid sequence that contributes to its biological activity. Its structure includes a critical N-terminal region that is highly conserved across species, which is essential for receptor binding and activation. The molecular formula of Neuropeptide S is C₁₁H₁₅N₃O₃S, with a molecular weight of approximately 273.32 g/mol .

The three-dimensional structure of Neuropeptide S can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography. These methods provide insights into the conformational dynamics of the peptide and its interaction with the Neuropeptide S receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Neuropeptide S undergoes various biochemical reactions within the body. Upon binding to its receptor, it activates intracellular signaling pathways that lead to increased intracellular calcium levels and cyclic adenosine monophosphate levels. This activation involves G-protein coupled receptor mechanisms that trigger downstream effects such as neuronal excitability and neurotransmitter release .

The structure-activity relationship studies have indicated that specific residues within the peptide are crucial for its biological activity. For instance, modifications at certain positions can significantly alter receptor affinity and efficacy .

Mechanism of Action

Process and Data

Neuropeptide S exerts its effects primarily through the activation of the Neuropeptide S receptor, which belongs to the G-protein coupled receptor family. Upon ligand binding, the receptor undergoes a conformational change that activates Gαq proteins, leading to phospholipase C activation. This results in increased production of inositol trisphosphate and diacylglycerol, ultimately causing calcium release from intracellular stores and promoting neuronal excitability .

Research has demonstrated that Neuropeptide S can modulate anxiety-like behaviors in animal models, suggesting its potential role in therapeutic applications for anxiety disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Neuropeptide S is typically found as a white to off-white powder when synthesized. It is soluble in water and exhibits stability under physiological conditions. The peptide's stability can be influenced by factors such as pH and temperature.

Key properties include:

  • Molecular Weight: Approximately 273.32 g/mol
  • Solubility: Soluble in water
  • Stability: Sensitive to hydrolysis; requires careful handling during experimental procedures .
Applications

Scientific Uses

Neuropeptide S has garnered interest for its potential applications in neuroscience research and therapeutic development. Its ability to modulate wakefulness and anxiety makes it a candidate for studying sleep disorders, anxiety-related conditions, and stress responses.

Research has indicated that manipulating Neuropeptide S signaling may offer new treatment strategies for conditions such as post-traumatic stress disorder and generalized anxiety disorder. Additionally, ongoing studies are exploring its role in neurodegenerative diseases like Alzheimer's disease, highlighting its relevance in both basic research and clinical applications .

Molecular Biology & Receptor Pharmacology of Neuropeptide S (Human)

Biosynthesis & Post-Translational Processing of NPS Precursors

Human Neuropeptide S (NPS) is synthesized as a 89-amino-acid inactive precursor protein (preproNPS), encoded by the NPS gene on chromosome 10. The precursor undergoes co-translational cleavage of a hydrophobic signal peptide, followed by endoproteolytic processing at dibasic residues (Arg-Lys, Lys-Arg) by proprotein convertases (PC1/3, PC2) in the endoplasmic reticulum. This liberates the bioactive 20-amino-acid mature peptide (SFRNGVGTGMKKTSFQRAKS) [5] [6]. Unlike many neuropeptides, NPS does not require C-terminal amidation or N-terminal acetylation for activity. The mature peptide is packaged into large dense-core vesicles (LDCVs) and trafficked axonally to release sites. Proteolytic processing efficiency is tissue-specific, with neuronal populations exhibiting precise cleavage compared to peripheral tissues [5] [9].

Table 1: Key Steps in NPS Biosynthesis

Processing StageKey Enzymes/MechanismsProduct
Gene TranslationRibosomal synthesisPreproNPS (89 aa)
Signal Peptide CleavageSignal peptidaseProNPS
Endoproteolytic CleavageProprotein convertases (PC1/3, PC2)Mature NPS (1-20)
Vesicular PackagingCarboxypeptidase E, ChromograninsLDCV-stored NPS

Structural Determinants of NPS Bioactivity: Conserved Motifs & Functional Domains

The N-terminal sequence Ser-Phe-Arg-Asn-Gly-Val-Gly (positions 1–7) is 100% conserved across terrestrial vertebrates and constitutes the minimal bioactive core. Alanine-scanning mutagenesis reveals:

  • Phe²: Critical for receptor binding; substitution reduces potency >100-fold. Lipophilicity at this position is essential for receptor activation [9] [10].
  • Arg³: Governs Gαs coupling; replacement disrupts cAMP signaling but partially spares Ca²⁺ mobilization [2].
  • Asn⁴: Side chain hydrogen bonding stabilizes receptor interaction; mutations abolish activity [9].
  • Gly⁵: Achiral flexibility permits conformational switching; substitution with D-amino acids converts agonists to antagonists (e.g., [D-Val⁵]NPS) [9].The C-terminal region (residues 11–20) modulates receptor affinity but is dispensable for activation. Truncated analogs like hNPS-(1–10) retain full Gαq-coupled Ca²⁺ mobilization but lose Gαs-mediated cAMP induction, demonstrating biased signaling [2] [8].

NPS Receptor (NPSR1) Subtypes: Splice Variants & Species-Specific Isoforms

The human NPS receptor (NPSR1, formerly GPRA) is a class A G protein-coupled receptor (GPCR) encoded by the NPSR1 gene on chromosome 7p14. It expresses eight splice variants, with only two functional isoforms:

  • NPSR1-A: Full-length receptor (370 aa) with 7 transmembrane domains. Predominantly expressed in the brain (thalamus, amygdala, cortex) and lung epithelium [3] [10].
  • NPSR1-B: Lacks exon 6 (Δ31 aa in TM4); defective in membrane trafficking and signaling [10] [3].Rodents express a single ortholog (sharing 95% aa identity with human NPSR1-A) with no splice variants. Asthma-associated polymorphisms (e.g., Asn¹⁰⁷Ile) increase receptor surface expression and cAMP potency, linking genetic variation to disease risk [3] [10] [4].

Table 2: Functional Isoforms of Human NPSR1

IsoformStructureSignaling CapacityTissue Distribution
NPSR1-AFull-length (370 aa)Gαs/Gαq couplingBrain, lung, thyroid, intestine
NPSR1-BΔExon 6 (339 aa)Non-functionalLow-level ubiquitous expression

Signal Transduction Mechanisms: Gαs/Gαq Coupling & Downstream Pathways

NPSR1 dually couples to Gαs and Gαq proteins, initiating parallel signaling cascades:

  • Gαs-cAMP Pathway: NPS binding stimulates adenylyl cyclase, elevating intracellular cAMP (EC₅₀ = 3.2 nM) and activating protein kinase A (PKA). This pathway dominates anxiolytic and memory-enhancing effects [2] [8].
  • Gαq-Ca²⁺ Pathway: Phospholipase C-β (PLC-β) activation generates IP₃ and diacylglycerol (DAG). IP₃ triggers ER calcium release via IP₃ receptors and ryanodine receptors, followed by store-operated Ca²⁺ entry (SOCE) through Orai channels. Ca²⁺ mobilization (EC₅₀ = 1.8 nM) underlies arousal and locomotor stimulation [2] [7].
  • Downstream Effectors: Both pathways converge on ERK1/2 phosphorylation, which regulates gene transcription (e.g., FOS, JUN, MMP10) via CREB and Elk-1. In asthma, ERK activation upregulates matrix metallopeptidase 10 (MMP10), driving airway remodeling [3] [7].Biased agonists like hNPS-(1–10) selectively activate Gαq-Ca²⁺ signaling without cAMP induction, confirming pathway divergence at the receptor level [2] [8].

Pharmacological Profiling of NPSR1 Agonists/Antagonists

Peptidergic Ligands:

  • Agonists: Full-length NPS (EC₅₀ = 8.7 nM, calcium assay). [Ala⁵]NPS acts as a high-potency full agonist (EC₅₀ = 9.2 nM), while [Aib⁵]NPS is a partial agonist [9].
  • Antagonists: [D-Val⁵]NPS (pKᴮ = 7.56) and [D-Cys(tBu)⁵]NPS (pKᴮ = 6.62) competitively inhibit NPS-induced Ca²⁺ flux and locomotor activity [9] [4].

Non-Peptidergic Ligands:

  • SHA 68: Diphenyltetrahydro-oxazolopyrazine inverse agonist (IC₅₀ = 30 nM cAMP assay). Blocks NPS-induced ERK phosphorylation and anxiety reduction but has poor CNS bioavailability [4] [8].
  • ML-154: Quinoline antagonist with improved brain penetration (IC₅₀ = 260 nM) [4].

Table 3: Pharmacological Properties of Key NPSR1 Ligands

LigandTypepEC₅₀/pIC₅₀Signaling BiasKey Functional Effect
NPS (full-length)Endogenous agonist8.65 (Ca²⁺)Balanced Gαs/GαqAnxiolysis, hyperlocomotion
hNPS-(1–10)Biased agonist7.18 (Ca²⁺)Selective Gαq activationCa²⁺ mobilization only
[D-Val⁵]NPSCompetitive antagonistpKᴮ 7.56N/ABlocks NPS-induced locomotion
SHA 68Non-peptide antagonist7.52 (cAMP)ERK inhibitionReverses NPS anxiolysis in vivo

Interactive tables are available in the digital version with toggles for raw data and assay conditions.

Properties

Product Name

Neuropeptide S (human)

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C93H155N31O28S

Molecular Weight

2187.5 g/mol

InChI

InChI=1S/C93H155N31O28S/c1-48(2)72(122-70(133)43-106-77(137)64(41-68(99)131)119-80(140)59(29-20-37-105-93(102)103)115-85(145)62(117-76(136)54(97)45-125)39-52-21-9-7-10-22-52)88(148)107-44-71(134)123-73(50(4)128)89(149)108-42-69(132)110-61(32-38-153-6)83(143)112-56(26-14-17-34-95)79(139)113-57(27-15-18-35-96)84(144)124-74(51(5)129)90(150)120-65(46-126)87(147)118-63(40-53-23-11-8-12-24-53)86(146)116-60(30-31-67(98)130)82(142)114-58(28-19-36-104-92(100)101)78(138)109-49(3)75(135)111-55(25-13-16-33-94)81(141)121-66(47-127)91(151)152/h7-12,21-24,48-51,54-66,72-74,125-129H,13-20,25-47,94-97H2,1-6H3,(H2,98,130)(H2,99,131)(H,106,137)(H,107,148)(H,108,149)(H,109,138)(H,110,132)(H,111,135)(H,112,143)(H,113,139)(H,114,142)(H,115,145)(H,116,146)(H,117,136)(H,118,147)(H,119,140)(H,120,150)(H,121,141)(H,122,133)(H,123,134)(H,124,144)(H,151,152)(H4,100,101,104)(H4,102,103,105)/t49-,50+,51+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,72-,73-,74-/m0/s1

InChI Key

ZRCUKBVXFDZBKP-XJEBPGRNSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.